Arsenous acid

Beschreibung

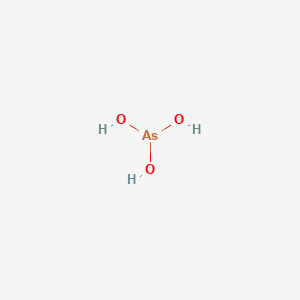

Structure

2D Structure

Eigenschaften

IUPAC Name |

arsorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O3/c2-1(3)4/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPXMJHSNVMWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As(OH)3, AsH3O3 | |

| Record name | Arsenous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074828 | |

| Record name | Arsenous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.944 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arsenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

465 °C | |

| Record name | Arsenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13464-58-9, 15502-74-6 | |

| Record name | Arsenous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arsenous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENOUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935XD1L5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arsenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry of Arsenous Acid

Laboratory-Scale Synthesis Routes for Arsenous Acid

In laboratory settings, the preparation of this compound predominantly involves the dissolution and hydrolysis of arsenic trioxide.

Direct Hydrolysis and Dissolution Pathways (e.g., from Arsenic Trioxide)

The most common laboratory method for generating this compound involves the slow hydrolysis of arsenic trioxide (As₂O₃) in water wikipedia.orgwikipedia.orgsigmaaldrich.com. Arsenic trioxide, often referred to as white arsenic, is an amphoteric oxide that readily dissolves in alkaline solutions and is less soluble in acids, though it dissolves in hydrochloric acid wikipedia.orgsigmaaldrich.com. When arsenic trioxide is introduced into water, it undergoes hydrolysis to form this compound:

As₂O₃ + 3H₂O ⇌ 2H₃AsO₃

This reaction establishes an equilibrium in aqueous solution, where this compound exists as H₃AsO₃ or its conjugate bases depending on the pH wikipedia.orgresearchgate.netindustrialchemicals.gov.au. The resulting solution is weakly acidic, with a first pKₐ value of approximately 9.23 wikipedia.orgresearchgate.net. Due to its instability in pure form, the compound is characterized in solution rather than as an isolated substance wikipedia.orgsolubilityofthings.comwikipedia.org.

Controlled Oxidation-Reduction Synthetic Approaches

While the direct hydrolysis of arsenic trioxide is the primary laboratory route, the principle of controlled oxidation-reduction can be considered in the broader context of arsenic chemistry. This compound represents arsenic in the +3 oxidation state. The formation of As(III) species can theoretically be achieved through the reduction of pentavalent arsenic compounds (As(V)), such as arsenic acid (H₃AsO₄) nih.gov. However, specific laboratory-scale synthetic protocols detailing the direct reduction of As(V) to isolate or generate this compound are not prominently described in the literature, with most redox discussions focusing on the oxidation of this compound to arsenic acid solubilityofthings.comnih.govgoogle.comgoogle.com. In biological systems, the reduction of arsenate to arsenite by enzymes like glutathione (B108866) is a known process nih.gov.

Precursor Compounds and Their Role in this compound Formation

Several arsenic-containing compounds serve as precursors for the formation of this compound, with arsenic trioxide being the most significant in laboratory preparations.

Arsenic Trioxide (As₂O₃): This compound is the direct source for this compound via hydrolysis. Its amphoteric nature allows it to react with water to form H₃AsO₃ in solution wikipedia.orgwikipedia.orgsigmaaldrich.com. Arsenic trioxide itself can be obtained as a volatile by-product from the processing of arsenic-containing ores or through the hydrolysis of arsenic trichloride (B1173362) wikipedia.org.

Arsenic Pentoxide (As₂O₅): While primarily a precursor to arsenic acid, arsenic pentoxide dissolves in water and can be involved in redox interconversions within arsenic chemistry, potentially leading to As(III) species under reducing conditions wikipedia.orgnih.gov.

Arsenic Trichloride (AsCl₃): The hydrolysis of arsenic trichloride yields arsenic trioxide, which subsequently forms this compound in water wikipedia.org.

Theoretical and Mechanistic Considerations in this compound Synthesis

The synthesis of this compound from arsenic trioxide is an equilibrium-driven hydrolysis reaction wikipedia.orgwikipedia.org. The solubility of arsenic trioxide in water is moderate, facilitating the formation of this compound in solution solubilityofthings.com. The chemical structure of this compound in solution is considered pyramidal, with three hydroxyl groups attached to the central arsenic atom wikipedia.org.

Chemical Reactivity and Transformation Mechanisms of Arsenous Acid

Oxidation-Reduction Reactions of Arsenous Acid

The redox chemistry of this compound is central to its environmental fate and biological activity. The arsenic atom in this compound is in the +3 oxidation state, which can be oxidized to the +5 state (arsenic acid) or reduced to elemental arsenic (0) or arsine (-3).

The oxidation of this compound (As(III)) to the less mobile and toxic arsenic acid (As(V)) is a key transformation process. This can be initiated by various oxidizing agents and conditions.

Reaction with Reactive Oxygen Species (ROS): The interaction of this compound with certain cellular components can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. patsnap.com These highly reactive species can, in turn, oxidize this compound to arsenic acid. patsnap.com

Peroxide-Mediated Oxidation: Hydrogen peroxide is an effective oxidant for converting arsenite to arsenate. acs.org This reaction is utilized in water purification processes and may also represent a biological detoxification pathway. acs.org

Photochemical Oxidation: The oxidation of As(III) can be significantly accelerated by ultraviolet (UV) light, often in the presence of other substances.

In the presence of Iron(III): The rate of As(III) oxidation by oxygen is increased by several orders of magnitude with UV illumination in the presence of dissolved Fe(III) ions in acidic conditions. nih.gov The proposed mechanism involves the initial photo-excitation of Fe(III) complexes, which generates highly oxidizing hydroxyl radicals. nih.govrsc.org These radicals then oxidize As(III) through a series of rapid competing reactions, likely involving an As(IV) intermediate. nih.gov

In the presence of Peroxydisulfate (B1198043): UV irradiation of peroxydisulfate ions (S₂O₈²⁻) generates potent sulfate (B86663) anion radicals (SO₄⁻•). researchgate.net These radicals are highly efficient at oxidizing As(III) to As(V), and the reaction rate is strongly dependent on the concentration of peroxydisulfate and the intensity of the UV light. researchgate.net

This compound can be reduced to less soluble or more volatile forms. This process is critical in some arsenic removal technologies.

Reduction by Borohydrides: Strong reducing agents like potassium borohydride (B1222165) (KBH₄) can convert soluble As(III) into either solid, amorphous elemental arsenic (As⁰) or gaseous arsine (AsH₃). researchgate.net This reaction is a basis for arsenic removal from acidic wastewater. researchgate.net

Kinetics of Reduction: The kinetics of this reduction process have been studied. For the reaction with KBH₄, an initial fast reaction stage (the first two minutes) was found to conform to pseudo-first-order kinetics. researchgate.net Studies on arsenic removal from waste acid using zero-valent iron also indicate a reduction process, where the kinetics can be described by a shrinking core model controlled by residual layer diffusion. mdpi.com The research showed that As(III) is more readily reduced than As(V). researchgate.net

Protonation and Dissociation Equilibria Studies of this compound

This compound (As(OH)₃) is a weak tribasic acid, meaning it can donate up to three protons in a stepwise manner. wikipedia.org The first dissociation has a pKa of approximately 9.2-9.29 at room temperature, indicating it exists predominantly as the neutral, undissociated molecule As(OH)₃ in most natural waters and physiological systems (pH < 8). wikipedia.orgtaylorandfrancis.comcsun.edu

The dissociation equilibria are as follows:

As(OH)₃ ⇌ [AsO(OH)₂]⁻ + H⁺ (pKa₁ ≈ 9.23) nih.gov

[AsO(OH)₂]⁻ ⇌ [AsO₂(OH)]²⁻ + H⁺ (pKa₂ ≈ 12.13) nih.gov

[AsO₂(OH)]²⁻ ⇌ [AsO₃]³⁻ + H⁺ (pKa₃ ≈ 13.40) nih.gov

The addition of a base to a solution of this compound will shift the equilibrium, leading to the formation of the corresponding arsenite ions. wikipedia.orgchemeurope.com

The dissociation is sensitive to temperature. Studies have shown that the first dissociation constant (pKa₁) decreases significantly as temperature increases, making the acid stronger at higher temperatures. researchgate.net

Table 1: Effect of Temperature on the First Dissociation Constant (pKa₁) of this compound. Data sourced from Zakaznova-Herzog et al. (2006). researchgate.net

Complexation and Ligand Exchange Reactions of this compound

This compound and its conjugate bases can act as ligands, forming complexes with various metal ions and organic molecules. This complexation is crucial for the environmental transport and biological interactions of arsenic. A ligand exchange reaction involves the replacement of one ligand in a complex ion with another.

Complexation with Iron: this compound anions readily form surface complexes with iron(III) hydroxides and oxides. rsc.org This adsorption is a key process in controlling arsenic mobility in soils and sediments. In solution, dissolved Fe(III) and As(III) can also form photoactive complexes. rsc.org

Complexation with Organic Matter: this compound interacts with natural organic matter (NOM), such as humic and salicylic (B10762653) acids. nih.gov These reactions can involve the formation of ternary complexes, for example, where As(III) binds to Fe(III) that is already complexed by the organic matter. acs.orgresearchgate.net Spectroscopic evidence suggests these interactions can involve ligand exchange between arsenite and the hydroxylic or phenolic groups of the organic matter. acs.orgresearchgate.net

Interaction with Thiol Groups: this compound has a particularly high affinity for thiol (sulfhydryl, -SH) groups, which are present in amino acids like cysteine and proteins. patsnap.commdpi.com This strong interaction leads to the formation of stable complexes and is a primary mechanism of arsenic's biological activity. patsnap.com

Photochemical Transformations of this compound

UV radiation can induce several transformations of this compound, often involving redox reactions and the formation of new chemical species.

Photooxidation: As detailed in section 3.1.1, UV light significantly enhances the oxidation of As(III) to As(V), particularly in the presence of catalysts like Fe(III) ions or strong oxidizing agents like peroxydisulfate. rsc.orgresearchgate.net The mechanism in the presence of iron involves the photolysis of Fe(III)-hydroxide complexes to produce hydroxyl radicals, which are powerful oxidants. nih.govrsc.org

Photochemical Alkylation and Reduction: In the presence of certain low-molecular-weight organic acids (such as formic, acetic, or propionic acid) and UV irradiation, inorganic As(III) can be converted into volatile organoarsenic compounds. acs.orgacs.org These organic acids can act as alkyl donors in a photochemical alkylation process, leading to the formation of species like trimethylarsine (B50810) (As(CH₃)₃) and the reduced hydride, arsine (AsH₃). acs.orgacs.org

Reactions with Specific Organic and Inorganic Species

This compound undergoes a variety of reactions with both inorganic and organic compounds, leading to a diverse range of arsenic-containing products.

Inorganic Reactions:

With Hydrohalic Acids: Being somewhat amphoteric, this compound reacts with concentrated hydrochloric, hydrobromic, and hydroiodic acids to yield arsenic trichloride (B1173362) (AsCl₃), arsenic tribromide (AsBr₃), and arsenic triiodide (AsI₃), respectively. wikipedia.org

With Hydrogen Sulfide (B99878): In the presence of hydrochloric acid, this compound reacts with hydrogen sulfide (H₂S) to form arsenic trisulfide (As₂S₃), a sparingly soluble precipitate. nih.gov

Adsorption to Metal Hydroxides: this compound is readily absorbed by the hydroxides of iron(II), iron(III), chromium, and aluminum. nih.gov

Organic Reactions:

Meyer Reaction (Alkylation): In a historically significant conversion known as the Meyer reaction, this compound reacts with methyl iodide in the presence of a base (like sodium hydroxide) to form methylarsonic acid. wikipedia.org In this reaction, the arsenic atom is alkylated, and its oxidation state increases from +3 to +5. wikipedia.org

Reaction with Thiols: this compound reacts readily with a variety of thiols (RSH) at room temperature to quantitatively form trialkyl or triaryl trithioarsenites, (RS)₃As. tandfonline.com This strong affinity for thiol groups is a defining characteristic of As(III) reactivity. patsnap.comtandfonline.com

Table 2: Summary of Selected Reactions of this compound.

Advanced Analytical and Speciation Methodologies for Arsenous Acid Research

Spectroscopic Detection and Characterization Methods for Arsenous Acid

X-ray Absorption Spectroscopy (XAS) for Chemical State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local coordination environment and oxidation state of an element, making it highly suitable for arsenic speciation msu.ruusgs.govstanford.eduresearchgate.netuq.edu.auacs.org. The technique encompasses two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES, in particular, is sensitive to the oxidation state of arsenic, with the position of the absorption edge and the "white line" (a prominent peak near the edge) serving as key indicators msu.ruuq.edu.au.

The white line energy is directly correlated with the arsenic's oxidation state; higher oxidation states correspond to higher edge energies because of the increased effective nuclear charge experienced by the core electrons msu.ruuq.edu.au. For arsenic, a clear distinction exists between this compound (As(III)) and arsenic acid (As(V)). As(III) species typically exhibit white line energies in the range of 11870.0–11871.7 eV, while As(V) species show energies between 11872.6–11875.3 eV acs.org. The energy difference between these two states is approximately 3.9–4.0 eV slu.seunl.edu. This spectral feature allows for the direct identification and quantification of As(III) and As(V) in various sample matrices, including solids and aqueous solutions, with minimal sample manipulation msu.ruusgs.govuq.edu.auanl.gov. XAS can also provide information on the relative abundance of different arsenic species and their local coordination environments researchgate.net.

Table 1: XAS White Line Energies for Arsenic Species

| Arsenic Species | Typical White Line Energy (eV) | Reference |

| This compound (As(III)) | 11870.0–11871.7 ± 0.5 | acs.org |

| Arsenic Acid (As(V)) | 11872.6–11875.3 ± 0.5 | acs.org |

| As(V) - As(III) Energy Difference | ~3.9–4.0 | slu.seunl.edu |

Raman Spectroscopy Applications

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is emerging as a valuable tool for the quantification and speciation of arsenic, offering potential for rapid, low-cost analyses in both laboratory and field settings acs.orgresearchgate.net. SERS techniques are advantageous as they can maintain the integrity of arsenic species and require minimal sample preparation researchgate.net.

This compound (H₃AsO₃) possesses a trigonal bipyramidal geometry and exhibits specific Raman-active vibrational modes, predicted by group theory to be 2A₁ + 2E acs.org. Raman spectroscopy, by analyzing the vibrational spectra, can differentiate between As(III) and As(V) in aqueous solutions across a range of pH conditions nih.gov. The sensitivity and spectral characteristics observed in SERS are significantly influenced by the pH of the sample solution, which affects the protonation state of arsenic species acs.org. Furthermore, Raman spectroscopy, complemented by computational chemistry, can aid in identifying arsenic species and understanding their interactions with biomolecules, contributing to a broader understanding of arsenic's behavior researchgate.netrsc.org.

Electrochemical Methods for this compound Quantification and Speciation

Electrochemical methods are well-suited for the speciation of arsenic, as they are inherently sensitive to the oxidation states of elements pdx.edu. Techniques such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV), often employed in their stripping modes, are commonly utilized for arsenic analysis researchgate.net. These methods can achieve sensitive detection of arsenic species, with detection limits often reported in the parts per billion (ppb) range pdx.eduresearchgate.netacs.orgnih.gov.

The differentiation between this compound (As(III)) and arsenic acid (As(V)) is critical due to their differing toxicities, with As(III) being significantly more toxic pdx.eduresearchgate.nettandfonline.com. Electrochemical techniques can selectively target these species. For instance, As(III) is typically detected under acidic conditions where it exists predominantly as neutral H₃AsO₃ acs.org. However, advancements are being made to develop reliable methods for alkaline media, reflecting the conditions often found in natural water samples acs.org.

The development of electrodes modified with nanomaterials, such as gold nanoparticles (AuNPs) on α-MnO₂ nanorods, has shown significant promise for the sensitive and selective electrochemical detection of As(III) in alkaline environments acs.orgnih.gov. These nanocomposite electrodes offer excellent electrocatalytic properties, robust stability, reproducibility, and high resistance to interference from coexisting substances acs.org. Electrochemical methods also offer the advantage of being low-cost and suitable for on-site monitoring researchgate.netplos.org. The conversion of this compound to arsine gas (AsH₃) is a key step in some electrochemical detection strategies pdx.edulibretexts.org.

Hyphenated Techniques for Comprehensive Arsenic Speciation Analysis

Hyphenated techniques, which combine separation methods with sensitive detection systems, are indispensable for comprehensive arsenic speciation analysis, enabling the identification and quantification of multiple arsenic species simultaneously nih.govnih.govmdpi.comdoaj.orgsemanticscholar.org. These techniques typically involve coupling chromatographic separation methods with element-specific detectors, such as mass spectrometers or atomic spectrometers nih.govmdpi.comsemanticscholar.org.

The primary advantage of hyphenated techniques lies in their ability to achieve extremely low detection limits, high precision, and reduced interference effects, providing more accurate and reliable speciation data nih.govmdpi.com. Common hyphenated systems employed for arsenic speciation include:

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a widely used and highly sensitive technique for separating and quantifying various inorganic (this compound, arsenic acid) and organic arsenic species nih.govsigmaaldrich.comuw.edu.pliaea.orgnih.gov.

Ion Chromatography (IC) coupled with ICP-MS: IC is effective for separating ionic arsenic species, which are then detected by ICP-MS nih.govsemanticscholar.org.

HPLC coupled with Hydride Generation-Atomic Absorption Spectrometry (HG-AAS): This combination is also employed for arsenic speciation, particularly when hydride-forming species are involved iaea.orgnih.govresearchgate.net.

HPLC coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique offers high sensitivity and specificity for identifying and quantifying arsenic compounds nih.gov.

The selection of an appropriate separation technique within a hyphenated system depends on the physical and chemical properties of the arsenic species, such as their volatility, charge, and polarity mdpi.com. These advanced methods are crucial for understanding the environmental fate, bioavailability, and toxicity of arsenic in complex matrices like water, soil, and biological tissues nih.govnih.govmdpi.com.

Table 2: Common Hyphenated Techniques for Arsenic Speciation

| Technique | Separation Method | Detection Method | Analyzed Species (Examples) |

| HPLC-ICP-MS | HPLC | ICP-MS | As(III), As(V), MMA, DMA, AsB, AsC, TMAO, arsenosugars |

| IC-ICP-MS | IC | ICP-MS | Inorganic As(III), As(V) |

| HPLC-HG-AAS | HPLC | HG-AAS | As(III), As(V), MMA, DMA |

| HPLC-ESI-MS | HPLC | ESI-MS | Various inorganic and organic arsenic species |

Environmental Biogeochemistry and Geochemical Cycling of Arsenous Acid

Occurrence and Distribution of Arsenous Acid in Aquatic and Terrestrial Systems

This compound (H₃AsO₃), the predominant form of trivalent arsenic (As(III)) in neutral waters, and its counterpart, arsenic acid (H₃AsO₄) representing pentavalent arsenic (As(V)), are the most common inorganic arsenic species found in the environment. nih.govumaine.edu Their relative abundance is largely dictated by the redox potential and pH of the surrounding medium, as well as biological activities. researchgate.net

In natural waters, arsenic speciation is dynamic. While arsenate (As(V)) is thermodynamically stable and thus predominates in oxygen-rich surface waters like freshwaters and the upper zones of marine environments, arsenite (As(III)), or this compound, is also consistently detected. researchgate.netmdpi.com The presence of this compound in these oxic waters is often attributed to biological and abiotic reduction of arsenate. mdpi.com

Freshwater: In freshwater systems such as rivers and lakes, both this compound and arsenic acid are the primary arsenic species. researchgate.net While arsenic acid is generally more abundant, the concentrations of this compound can be significant, influenced by microbial activity and inputs from surrounding geology and anthropogenic sources. researchgate.netmdpi.com Methylated arsenic compounds, like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), can also be present, typically at lower concentrations, as a result of biological methylation processes. mdpi.comresearchgate.net

Groundwater: Groundwater is a significant reservoir for arsenic, and its contamination is a major global health concern. wikipedia.org In geochemically reducing (anoxic) groundwater environments, this compound is the most prevalent and mobile form of arsenic. nih.govvitalbiotech.org Under these conditions, arsenic that is naturally present in minerals within aquifers can be released into the water. wikipedia.org The predominant form of trivalent arsenic in groundwater at neutral pH is the uncharged arsenious acid molecule (H₃AsO₃). umaine.edunih.gov This lack of charge contributes to its higher mobility in subsurface environments compared to the negatively charged arsenate species (H₂AsO₄⁻ and HAsO₄²⁻), which tend to adsorb to mineral surfaces. umaine.edu

Table 1: Predominant Arsenic Species in Different Aquatic Environments

| Environment | Predominant Arsenic Species | Typical Conditions | Key Factors Influencing Speciation |

|---|---|---|---|

| Freshwater (surface) | Arsenic Acid (As(V)) | Oxic | Redox potential, pH, biological activity |

| Marine (surface) | Arsenic Acid (As(V)) | Oxic | Redox potential, biological uptake and transformation |

| Marine (deep) | This compound (As(III)) | Anoxic/Suboxic | Low oxygen levels, microbial reduction |

| Groundwater | This compound (As(III)) | Anoxic/Reducing | Geochemistry of the aquifer, microbial activity |

The distribution and speciation of arsenic in soils and sediments are influenced by a multitude of factors including pH, redox potential, the presence of iron and manganese oxides, organic matter content, and clay mineralogy. nih.govresearchgate.net

In aerated (oxic) soils, arsenic predominantly exists as arsenate (As(V)), which strongly adsorbs to iron and aluminum oxides and hydroxides. nih.govhawaii.edu This adsorption limits its mobility. However, under anaerobic conditions, such as in waterlogged soils or deeper sediment layers, this compound (As(III)) becomes the dominant form. nih.govhawaii.edu this compound is more weakly retained by soil particles than arsenate, leading to increased mobility and bioavailability. nih.gov

Fine-grained soils and sediments with higher clay and organic matter content tend to have a greater capacity to adsorb arsenic. researchgate.net The biogeochemical processes within these matrices, particularly microbial activity, play a crucial role in the transformation and cycling of this compound. nih.gov In oxic sediments, arsenic can accumulate through adsorption and co-precipitation with iron and manganese oxides. nih.gov When these sediments are buried and become anoxic, microbial reduction of these oxides can release the associated arsenic, primarily as this compound, into the porewater. nih.gov

Biogeochemical Transformations of this compound

Microorganisms are central to the biogeochemical cycling of arsenic, mediating transformations that significantly influence its mobility, bioavailability, and toxicity. nih.govnih.gov These transformations include oxidation, reduction, and methylation.

The interconversion between this compound (As(III)) and arsenic acid (As(V)) is a key process in the environmental fate of arsenic, and it is largely driven by microbial metabolism.

Oxidation: The biological oxidation of this compound to the less toxic and less mobile arsenic acid is a detoxification mechanism for many microorganisms and can also serve as a source of energy for some. frontiersin.org This process is catalyzed by the enzyme arsenite oxidase. frontiersin.orgnih.gov Arsenite-oxidizing bacteria are found in a wide range of environments and can be either heterotrophic or chemolithoautotrophic, using oxygen or nitrate as the terminal electron acceptor. frontiersin.org The oxidation of this compound is a critical step in the natural attenuation of arsenic contamination and is being explored for bioremediation applications. frontiersin.orgtaylorfrancis.com

Reduction: Microbial reduction of arsenate to arsenite can occur through two primary pathways: a detoxification pathway and a respiratory pathway. oup.comnih.gov

Detoxification Reduction: Many microorganisms possess the ars operon, which includes the arsC gene encoding a cytoplasmic arsenate reductase. nih.govtandfonline.com This enzyme reduces arsenate that has entered the cell to arsenite, which is then expelled from the cell. tandfonline.com

Dissimilatory (Respiratory) Reduction: Certain bacteria can use arsenate as a terminal electron acceptor for anaerobic respiration, a process that couples the oxidation of organic or inorganic electron donors to the reduction of arsenate. wikipedia.orgyoutube.com This process is mediated by a membrane-bound or periplasmic arsenate reductase, encoded by the arr genes. tandfonline.comwikipedia.org Dissimilatory arsenate reduction is a significant mechanism for the mobilization of arsenic in anoxic environments, such as contaminated groundwater and sediments, by converting solid-phase arsenate into the more mobile this compound. oup.comyoutube.com

In addition to redox transformations, microorganisms can methylate inorganic arsenic, a process that was once considered solely a detoxification pathway but is now understood to produce highly toxic trivalent methylated intermediates. nih.govresearchgate.net The key enzyme in this process is the As(III) S-adenosylmethionine (SAM) methyltransferase, known as ArsM in microbes and AS3MT in higher organisms. nih.govwikipedia.org

The ArsM enzyme catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to trivalent arsenic. wikipedia.orguniprot.org This process involves a series of alternating reduction and oxidative methylation steps. wikipedia.org The methylation of this compound can lead to the formation of monomethylarsonous acid (MMA(III)), dimethylarsinous acid (DMA(III)), and trimethylarsine (B50810) (TMA). wikipedia.orguniprot.org While methylation can ultimately lead to the formation of volatile and less toxic trimethylarsine, the trivalent methylated intermediates are more toxic than inorganic this compound. researchgate.netnih.gov The ArsM enzyme typically requires cysteine residues for binding this compound. nih.gov

Table 2: Key Enzymes in Arsenic Biotransformation

| Enzyme | Function | Gene(s) | Process | Significance |

|---|---|---|---|---|

| Arsenite Oxidase | Oxidizes As(III) to As(V) | aioA, aioB | Detoxification, Energy generation | Decreases arsenic toxicity and mobility |

| Cytoplasmic Arsenate Reductase | Reduces As(V) to As(III) | arsC | Detoxification | Cellular resistance to arsenate |

| Respiratory Arsenate Reductase | Reduces As(V) to As(III) | arrA, arrB | Anaerobic respiration | Mobilizes arsenic in anoxic environments |

| As(III) S-adenosylmethionine Methyltransferase (ArsM) | Methylates As(III) | arsM | Detoxification/Biotransformation | Produces volatile and organoarsenic species |

Phytoremediation is an environmentally friendly approach that utilizes plants to remove, stabilize, or degrade contaminants from soil and water. mdpi.comnih.gov Several mechanisms are involved in the phytoremediation of arsenic, with the uptake and translocation of this compound being a central aspect.

Plants primarily absorb arsenic from the soil through their root systems. researchgate.net In anaerobic soils, where this compound is the predominant form, it is taken up by aquaporins, specifically the nodulin26-like intrinsic proteins (NIPs), which are also responsible for silicon transport. researchgate.netnih.gov In aerobic soils, arsenate is the main form and is taken up by phosphate transporters. researchgate.netnih.gov

Once inside the plant roots, arsenate is rapidly reduced to this compound. nih.govfrontiersin.org From the roots, this compound can be handled in several ways:

Efflux: It can be pumped back out of the root cells into the soil. researchgate.netnih.gov

Complexation and Sequestration: It can be complexed with thiol-containing peptides, such as phytochelatins and glutathione (B108866), and then sequestered into the vacuoles of root cells, which is a primary detoxification mechanism. frontiersin.orgnih.gov

Translocation: In some plants, particularly hyperaccumulators, this compound is efficiently translocated from the roots to the shoots via the xylem. nih.govfrontiersin.org

Arsenic hyperaccumulating plants, such as the Chinese brake fern (Pteris vittata), are particularly efficient at taking up arsenic from the soil and accumulating it in their above-ground tissues. nih.govfrontiersin.org These plants exhibit enhanced uptake of arsenic, rapid translocation of this compound to the fronds, and subsequent sequestration in the vacuoles of the frond cells, primarily as free this compound. frontiersin.org This ability makes them valuable tools for phytoextraction, the process of removing contaminants from the soil by harvesting the plant biomass. mdpi.com

Adsorption and Desorption Processes of this compound in Environmental Media

The mobility and fate of this compound (As(III)) in the environment are predominantly controlled by its interaction with solid phases through adsorption and desorption processes. These reactions occur on the surfaces of various environmental media, including minerals, metal oxides, and organic matter, effectively sequestering this compound from the aqueous phase or releasing it back into solution.

Mechanisms of Adsorption and Desorption: this compound primarily adsorbs onto environmental media through the formation of surface complexes. The predominant mechanism is often inner-sphere complexation, where the arsenite molecule directly bonds to the surface functional groups of the adsorbent. This type of specific adsorption is characterized by a strong chemical bond.

Iron and aluminum oxides and hydroxides, such as goethite, hematite, and amorphous aluminum oxide, are key adsorbents for this compound in soils and sediments. semanticscholar.org Spectroscopic studies have indicated that arsenite forms both inner- and outer-sphere complexes with amorphous iron oxide, but primarily outer-sphere complexes with amorphous aluminum oxide. An outer-sphere complex involves electrostatic attraction where a water molecule remains between the ion and the surface.

Desorption, the release of adsorbed this compound, can be triggered by several factors. These include changes in pH, the presence of competing ions, and reductive dissolution of the adsorbent mineral. nih.gov For instance, an increase in pH can lead to a more negatively charged surface on minerals like iron oxides, causing electrostatic repulsion of the negatively charged arsenite species and leading to desorption. researchgate.net Similarly, ions like phosphate, which has a similar structure to arsenate, can compete for the same adsorption sites, leading to the displacement and release of this compound. nih.gov

Key Environmental Media and Research Findings:

Iron and Aluminum Oxides: These minerals are considered the most significant scavengers of arsenic in natural systems. The adsorption of this compound on iron oxides like goethite and hematite is strong and occurs over a wide pH range. nih.gov Research has shown that the maximum adsorption of arsenite on iron oxide-coated sand occurs around neutral pH. osti.gov

Clay Minerals: Silicate clays such as kaolinite, illite, and montmorillonite also play a role in adsorbing this compound. semanticscholar.org The adsorption capacity of clay minerals is generally lower than that of iron oxides. Studies have found that halloysite and chlorite exhibit a higher affinity for arsenic compared to other clay minerals. usda.gov Adsorption on kaolinite and smectite is observed to be significant at a pH value of 9. semanticscholar.org

Organic Matter: Soil organic matter, such as humic and fulvic acids, can influence this compound adsorption. Dissolved organic matter can compete with arsenite for adsorption sites on mineral surfaces, potentially increasing its mobility. semanticscholar.org Conversely, solid-phase organic matter can also provide adsorption sites for this compound.

Factors Influencing Adsorption-Desorption:

Several environmental factors can influence the extent and rate of this compound adsorption and desorption:

pH: The pH of the surrounding water is a critical factor. It affects both the surface charge of the adsorbent and the chemical form (speciation) of this compound in solution. Generally, arsenite adsorption on iron oxides is favorable over a broad pH range, often peaking at neutral to slightly alkaline conditions. osti.govmdpi.com

Redox Potential (Eh): Redox conditions determine the oxidation state of arsenic. In reducing (anoxic) environments, the more mobile this compound (As(III)) is the dominant form.

Presence of Competing Ions: Anions such as phosphate, silicate, and bicarbonate can compete with arsenite for adsorption sites, leading to reduced adsorption or increased desorption. researchgate.netnih.gov Phosphate, in particular, is a strong competitor due to its similar chemical properties to arsenate. researchgate.net

Temperature: Temperature can affect the kinetics of adsorption and desorption reactions. An increase in temperature generally increases the rate of these processes. researchgate.net

Below is a data table summarizing research findings on the adsorption capacities of different environmental media for this compound (As(III)).

| Adsorbent | Experimental Conditions (pH) | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Iron Oxide Coated Sand (IOCS) | 7.0 | 0.0566 | osti.gov |

| Fe3O4-functionalized Boron Nitride Nanosheets | 8.0 | 30.3 | mdpi.com |

| Iron Oxide-Coated Sand (IOCS-2) | 7.6 | 0.0411 | acs.org |

Arsenic Speciation Dynamics and Environmental Mobility in Natural Systems

The environmental mobility and bioavailability of arsenic are fundamentally governed by its chemical form, or speciation. Arsenic can exist in several oxidation states, but in natural systems, the most common inorganic forms are arsenate (As(V)) and arsenite (As(III)), the latter of which exists as this compound in its protonated state. The dynamic transformation between these species is a key process in the geochemical cycling of arsenic.

Redox Transformations: The conversion between arsenate and this compound is a redox reaction. Under oxidizing (oxic) conditions, typically found in surface waters and well-aerated soils, the less mobile and less toxic arsenate (As(V)) is the stable form. researchgate.net Conversely, under reducing (anoxic) conditions, which are common in groundwater, flooded soils, and sediments, the more mobile and more toxic this compound (As(III)) predominates. nih.govqub.ac.uk This transformation significantly impacts arsenic's mobility, as this compound is generally more weakly adsorbed to mineral surfaces than arsenate under typical environmental pH conditions. nih.gov

Influence of pH and Redox Potential (Eh): The speciation and solubility of arsenic are strongly dependent on the interplay between pH and redox potential (Eh). osti.gov

At high redox potentials (e.g., +200 to +500 mV), arsenic solubility is generally low, and As(V) is the dominant species in solution. semanticscholar.orgosti.gov

Under moderately reducing conditions (0 to +100 mV), the dissolution of iron oxyhydroxides can release adsorbed arsenic. semanticscholar.org

In strongly reducing environments (e.g., -200 mV), As(V) is reduced to As(III), leading to a substantial increase in soluble arsenic concentrations. researchgate.netosti.gov Studies have shown that upon reduction from 500 mV to -200 mV, the total soluble arsenic can increase by as much as 13 to 25 times. researchgate.netosti.gov

The pH also plays a crucial role. For example, an increase in pH under alkaline conditions can promote the release of arsenic into solution. semanticscholar.org

Microbial Mediation: Microorganisms are central to the transformation of arsenic in the environment. nih.gov Many bacteria have evolved mechanisms to use arsenic compounds in their metabolism or as a detoxification strategy.

Dissimilatory Arsenate-Reducing Bacteria (DARB): These microbes "breathe" arsenate in anoxic environments, reducing it to arsenite. This process can significantly enhance arsenic mobility and is a major driver of arsenic contamination in groundwater.

Arsenite-Oxidizing Bacteria: In oxic environments, these bacteria can convert arsenite to arsenate, which can then be more readily adsorbed onto mineral surfaces, thus reducing its mobility.

Methylation: Some microorganisms can also methylate inorganic arsenic to form organic arsenic compounds, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which have different mobility and toxicity characteristics. nih.gov

The table below summarizes the key factors influencing arsenic speciation and their general effect on the mobility of this compound.

| Factor | Condition | Predominant Arsenic Species | Effect on this compound (As(III)) Mobility | Reference |

|---|---|---|---|---|

| Redox Potential (Eh) | Oxidizing (High Eh) | Arsenate (As(V)) | Decreased (As(III) is oxidized to less mobile As(V)) | researchgate.net |

| Reducing (Low Eh) | This compound (As(III)) | Increased (As(V) is reduced to more mobile As(III)) | nih.govqub.ac.uk | |

| pH | Acidic to Neutral | As(III) adsorption is generally high on iron oxides | Variable, depends on adsorbent | osti.gov |

| Alkaline | Increased desorption from mineral surfaces | Increased | semanticscholar.org | |

| Microbial Activity | Arsenate-reducing bacteria | This compound (As(III)) | Increased | nih.gov |

| Arsenite-oxidizing bacteria | Arsenate (As(V)) | Decreased | nih.gov |

Modeling of this compound Transport and Fate in the Environment

To predict the movement and long-term behavior of this compound in the environment, scientists and engineers utilize various mathematical models. These models integrate hydrological, geological, and chemical data to simulate the complex processes that govern arsenic's fate and transport in subsurface systems.

Types of Models:

Geochemical Models: These models, such as PHREEQC, focus on the chemical reactions that control arsenic speciation and solubility. diva-portal.org They can simulate equilibrium reactions, including acid-base, redox, and precipitation-dissolution reactions, to predict the chemical form of arsenic under different environmental conditions. Geochemical modeling is a valuable tool for understanding the water-rock interactions that lead to the release of arsenic into groundwater. nih.govresearchgate.net

Surface Complexation Models (SCMs): SCMs provide a mechanistic description of adsorption processes at the mineral-water interface. usda.govmdpi.com These models treat adsorption as the formation of chemical complexes between this compound and specific reactive sites on the surface of minerals like iron oxides and clays. usgs.gov By quantifying the formation of different surface complexes (e.g., monodentate, bidentate), SCMs can accurately predict how changes in water chemistry, such as pH, will affect this compound adsorption. nih.govresearchgate.net The constant capacitance model (CCM) is one type of SCM used to describe arsenite adsorption on clay minerals. usda.gov

Reactive Transport Models (RTMs): RTMs are the most comprehensive tools as they couple geochemical reactions with physical transport processes (advection and dispersion). mdpi.commdpi.com These models, often utilizing codes like MODFLOW and MT3D, can simulate the movement of an arsenic plume in groundwater over time and space while accounting for simultaneous chemical reactions like adsorption, desorption, and redox transformations. researchgate.net RTMs are essential for assessing the risk of arsenic contamination, predicting the extent of plume migration, and designing effective remediation strategies. uwa.edu.au For instance, reactive transport modeling has been successfully used to reproduce the geochemical trends observed in laboratory column experiments studying the reductive dissolution of arsenic-bearing goethite. mdpi.com

Applications of Modeling:

Modeling plays a critical role in the management of arsenic-contaminated sites by:

Predicting Contaminant Plume Behavior: RTMs can forecast the future location and concentration of arsenic contamination in aquifers. mdpi.com

Assessing Remediation Strategies: Models can be used to simulate the effectiveness of different remediation techniques, such as permeable reactive barriers, before they are implemented in the field. mdpi.com

Understanding Natural Attenuation: By simulating the interplay of adsorption and redox reactions, models help to determine the capacity of a natural system to immobilize and attenuate arsenic contamination.

Risk Assessment: Stochastic modeling approaches can be used to quantify the probability of arsenic concentrations exceeding regulatory limits, providing a basis for risk assessment and decision-making. mdpi.com

Molecular and Cellular Interactions of Arsenous Acid Mechanistic Research

Interaction with Proteins and Enzymes (In Vitro and Mechanistic Studies)

The reactivity of arsenous acid with proteins and enzymes is a cornerstone of its mechanism of action. This interaction is largely dictated by the high affinity of trivalent arsenic for specific functional groups within these macromolecules, leading to significant alterations in their structure and function.

Trivalent arsenicals, including this compound, exhibit a strong predilection for binding to thiol or sulfhydryl (-SH) groups, primarily from cysteine residues within proteins. nih.govrsc.org This interaction is a fundamental chemical basis for its biological activity. acs.org The binding process involves the nucleophilic attack of the sulfur atom from the thiol group on the arsenic atom of this compound, resulting in the formation of stable covalent As-S bonds. rsc.orgnih.gov

This binding can occur with single (monothiol) or multiple (dithiol) cysteine residues. The interaction with vicinal dithiols, where two sulfhydryl groups are in close proximity, is particularly strong and stable. oup.com This high affinity for sulfhydryl groups makes cysteine the primary amino acid residue responsible for trivalent arsenic-protein binding. nih.gov The formation of these arsenic-thiol complexes can disrupt the native structure of proteins and inactivate enzymes that rely on free sulfhydryl groups for their catalytic activity. rsc.orgpatsnap.com For instance, over 200 enzymes are known to be affected by this mechanism. rsc.org

Table 1: Key Protein Interactions with this compound via Thiol Groups

| Target Protein/Molecule | Binding Site/Mechanism | Functional Consequence | Reference |

|---|---|---|---|

| General Proteins | Covalent bond formation with sulfhydryl (-SH) groups of cysteine residues. | Alteration of protein structure and function. | nih.govrsc.org |

| Pyruvate Dehydrogenase (PDH) Complex | Binds to the dithiol groups of the lipoic acid cofactor. | Inhibition of enzyme activity, disrupting cellular respiration. | acs.orgnih.gov |

| ArsR Repressor Protein | Binds to three cysteine residues (Cys32, Cys34, Cys37). | Induces a conformational change, leading to dissociation from DNA and gene expression. | nih.govacs.org |

| Zinc Finger Proteins (e.g., PARP1) | Displaces zinc ions from zinc finger motifs by binding to cysteine residues. | Inhibition of protein function, impairing DNA repair. | nih.gov |

The binding of this compound to proteins, particularly to their sulfhydryl groups, can induce significant conformational changes, altering their three-dimensional structure and, consequently, their biological function. nih.govacs.org A classic example is the E. coli repressor protein ArsR. In the absence of arsenic, ArsR binds to DNA and represses the transcription of the ars operon. Upon binding of arsenite to specific cysteine residues (Cys32, Cys34, and Cys37), the protein undergoes a conformational change that causes it to dissociate from the DNA, thereby inducing the expression of arsenic resistance genes. nih.govacs.orgnih.gov This allosteric regulation demonstrates how arsenite binding can act as a molecular switch. wikipedia.org

This compound is a potent inhibitor of numerous enzymes, often by targeting critical sulfhydryl groups in their active sites or cofactors. The pyruvate dehydrogenase (PDH) complex, a key enzyme in cellular respiration, is a well-studied target. Arsenite inhibits the PDH complex by binding to the two sulfhydryl groups of its lipoic acid cofactor. acs.orgbris.ac.uk This interaction disrupts the catalytic cycle of the enzyme, leading to an inhibition of cellular energy production. patsnap.com Studies have shown that this inhibition is dose-dependent. nih.gov For instance, monomethylarsonous acid (MMAIII), a metabolite of inorganic arsenic, is a more potent inhibitor of the PDH complex than inorganic arsenite (iAsIII). acs.org

Table 2: Enzyme Inhibition by Arsenicals

| Enzyme Complex | Inhibitor | Mechanism | IC50 (approx.) | Reference |

|---|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) | Arsenite (AsIII) | Binds to reduced lipoic acid groups. | ~115.7 µM (under pre-incubation conditions) | nih.gov |

| α-Ketoglutarate Dehydrogenase (KGDH) | Arsenite (AsIII) | Binds to reduced lipoic acid groups. | Inhibits approximately equivalently to PDH. | nih.gov |

| Pyruvate Dehydrogenase (PDH) | Monomethylarsenite (MMAIII) | Binds to reduced lipoic acid groups. | More potent inhibitor than arsenite. | acs.orgnih.gov |

Interaction with Nucleic Acids (DNA/RNA) and Associated Mechanisms

While this compound does not typically cause direct DNA base mutations at non-toxic doses, it significantly impacts nucleic acid integrity and function through indirect mechanisms, primarily by inducing oxidative stress and interfering with DNA repair processes and gene regulation. pnas.org

This compound exposure leads to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS). patsnap.comnih.gov These highly reactive molecules can cause oxidative damage to DNA, resulting in lesions such as strand breaks and oxidized bases. rsc.orgnih.gov

Furthermore, arsenic impairs multiple DNA repair pathways, which exacerbates the accumulation of DNA damage. nih.gov A key mechanism involves the interaction of arsenite with zinc finger proteins, which are critical components of many DNA repair enzymes. nih.gov Arsenite can bind to the cysteine residues within the zinc finger motifs, causing the displacement of the zinc ion and leading to a loss of the protein's structure and function. nih.govresearchgate.net For example, Poly (ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in DNA single-strand break repair, contains zinc finger domains and its activity is inhibited by arsenite. nih.gov This inhibition of DNA repair processes can lead to the retention of DNA damage, genomic instability, and can sensitize cells to other DNA damaging agents. nih.govamegroups.org

This compound can profoundly alter gene expression patterns, contributing to its biological effects. These alterations are often not due to direct changes in the DNA sequence but rather to epigenetic modifications. pnas.orgnih.gov Chronic exposure to this compound has been shown to induce DNA hypomethylation, a state of decreased methylation of cytosine bases in DNA. pnas.orgmdpi.com This can lead to the aberrant expression of genes, including the activation of oncogenes or the silencing of tumor suppressor genes. pnas.orgnih.gov

The mechanism for arsenic-induced hypomethylation may involve the depletion of S-adenosylmethionine (SAM), the universal methyl group donor, during the metabolic methylation of arsenic itself. nih.gov Additionally, arsenic may directly inhibit the activity of DNA methyltransferase (DNMT) enzymes. nih.gov Arsenic exposure also affects the expression of genes involved in various cellular processes, including stress response, inflammation, DNA repair, and cell cycle control. researchgate.netnih.gov For instance, acute exposure can induce the expression of heat shock proteins and genes involved in the NF-κB signaling pathway. nih.gov

Cellular Uptake and Intracellular Transport Mechanisms (In Vitro Cell Models)

The entry of this compound into cells is a critical first step for its intracellular interactions. Since this compound (As(III)) is uncharged at physiological pH, it can readily cross cell membranes. oatext.com Its uptake is not mediated by specific arsenic transporters but occurs adventitiously through channels designed for other small molecules. nih.gov

The primary conduits for arsenite uptake in mammalian cells are aquaglyceroporins (AQPs), a family of membrane channel proteins that facilitate the transport of water and small neutral solutes like glycerol. oatext.comnih.gov Specifically, AQP9 has been identified as a major transporter for arsenite in human cells, including hepatocytes. nih.govresearchgate.net The expression level of AQP9 can influence cellular sensitivity to arsenic. nih.gov In addition to AQPs, hexose permeases, such as GLUT1, which are responsible for glucose transport, can also facilitate the uptake of arsenite. nih.govnih.gov The transport through these channels is typically bidirectional, allowing for both influx and efflux of arsenite from the cell. oatext.comnih.gov Once inside the cell, arsenite can be transported between different cellular compartments, though the specific mechanisms of this intracellular trafficking are still under investigation. nih.gov

Table 3: Cellular Uptake Transporters for this compound (As(III))

| Transporter Family | Specific Transporter(s) | Physiological Substrate(s) | Role in Arsenite Transport | Reference |

|---|---|---|---|---|

| Aquaglyceroporins (AQPs) | AQP9, AQP7 | Water, glycerol, urea | Major pathway for bidirectional transport into and out of mammalian cells. | nih.govnih.gov |

| Hexose Permeases | GLUT1, GLUT5 | Glucose, fructose | Facilitates uptake into cells. | nih.govresearchgate.net |

Intracellular Biotransformation Pathways (e.g., Methylation by AS3MT)

The intracellular biotransformation of this compound is a critical process that significantly influences its toxicity and carcinogenic potential. The primary pathway for this metabolic conversion in humans is methylation, a process catalyzed by the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT). unc.edumdpi.com This enzyme facilitates the transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to trivalent arsenic species. unc.edumdpi.comnih.govacs.org

The methylation process is a sequential reaction. Initially, inorganic arsenite (AsIII) is methylated to form monomethylarsonous acid (MAsIII). Subsequently, MAsIII can be further methylated to produce dimethylarsinous acid (DMAsIII). While this process is often considered a detoxification pathway because the pentavalent methylated metabolites, monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV), are more readily excreted in urine, the trivalent methylated intermediates (MAsIII and DMAsIII) are actually more cytotoxic and genotoxic than the parent inorganic arsenite. unc.edumdpi.comnih.gov

The enzymatic mechanism of human AS3MT involves a series of steps that include the binding of trivalent arsenic and the transfer of a methyl group from SAM. nih.govacs.org The reaction requires a reductant, with thioredoxin (Trx) being a key physiological reductant, working in conjunction with thioredoxin reductase (TR) and NADPH to regenerate its reduced state. nih.govacs.org Research has proposed a reaction scheme where As(III) binds to cysteine residues within the AS3MT enzyme. acs.org Following methylation, a pentavalent methylated arsenic intermediate is formed, which is then reduced to a trivalent methylated species that can remain bound to the enzyme for the next round of methylation. acs.org

Genetic polymorphisms in the AS3MT gene can lead to individual variations in arsenic metabolism, affecting the efficiency of methylation and consequently influencing an individual's susceptibility to arsenic-induced toxicity. mdpi.com

| Key Component | Role in this compound Methylation |

| This compound (AsIII) | The initial substrate for the methylation pathway. |

| AS3MT | The primary enzyme that catalyzes the transfer of methyl groups to trivalent arsenic. unc.edumdpi.com |

| S-adenosyl-L-methionine (SAM) | The methyl group donor for the methylation reactions. unc.edunih.govacs.org |

| Thioredoxin (Trx) & Thioredoxin Reductase (TR) | Part of the regenerating system for the reductant required for AS3MT activity. nih.govacs.org |

| Monomethylarsonous acid (MAsIII) | The product of the first methylation step; a highly toxic intermediate. |

| Dimethylarsinous acid (DMAsIII) | The product of the second methylation step; also a highly toxic intermediate. |

Oxidative Stress Induction Mechanisms (Molecular Pathways)

This compound is a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.commdpi.com This disturbance in the cellular redox state is a key mechanism underlying its toxicity. nih.gov

The generation of ROS by this compound can occur through several mechanisms. Arsenic can directly generate oxygen-based radicals, such as the superoxide (B77818) radical (O₂•−) and the hydroxyl radical (OH•), under physiological conditions. nih.gov The metabolism of arsenic, particularly the enzymatic conversion between pentavalent and trivalent states, is also a significant source of ROS production. nih.gov This process can disrupt the electron transport chains in mitochondria, leading to the leakage of electrons and the formation of superoxide radicals. mdpi.com

This compound also impacts the cellular antioxidant defense systems. It has a high affinity for sulfhydryl (-SH) groups and can directly bind to and deplete intracellular glutathione (B108866) (GSH), a critical non-enzymatic antioxidant. nih.gov The depletion of GSH compromises the cell's ability to neutralize ROS and increases its susceptibility to oxidative damage.

The oxidative stress induced by this compound activates several redox-sensitive signaling pathways and transcription factors. These include:

Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. mdpi.com

Nuclear factor kappa B (NF-κB): This transcription factor is involved in inflammatory responses, cell survival, and proliferation, and its activation can be triggered by ROS. nih.gov

Activator protein-1 (AP-1): This transcription factor regulates gene expression in response to a variety of stimuli, including oxidative stress, and is involved in processes such as proliferation, differentiation, and apoptosis. nih.gov

The activation of these pathways is an adaptive response to oxidative stress, but prolonged or excessive activation can contribute to cellular damage and the pathological consequences of arsenic exposure. nih.govmdpi.com

| Molecule/Pathway | Role in Arsenic-Induced Oxidative Stress |

| Reactive Oxygen Species (ROS) | Includes superoxide (O₂•−), hydroxyl (OH•), and hydrogen peroxide (H₂O₂), which are overproduced upon arsenic exposure. nih.govmdpi.com |

| Glutathione (GSH) | A key antioxidant that is depleted by this compound, impairing the cell's defense against ROS. nih.gov |

| Nrf2 | A transcription factor that upregulates antioxidant defense genes in response to oxidative stress. mdpi.com |

| NF-κB | A redox-sensitive transcription factor activated by arsenic-induced ROS, involved in inflammation and cell survival. nih.gov |

| AP-1 | A transcription factor activated by oxidative stress, regulating genes involved in cell growth and death. nih.gov |

| Mitochondria | A primary site of arsenic-induced ROS production due to disruption of the electron transport chain. mdpi.comnih.gov |

Apoptosis and Cell Cycle Modulation (Mechanistic Pathways in Cell Lines)

This compound is known to induce apoptosis, or programmed cell death, in various cancer cell lines, which is a cornerstone of its therapeutic application in certain malignancies like acute promyelocytic leukemia (APL). nih.govnih.govresearchgate.net The molecular mechanisms underlying arsenic-induced apoptosis are complex and involve the modulation of multiple signaling pathways. mdpi.com

Apoptosis Induction:

The induction of apoptosis by this compound can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is often initiated by cellular stress, including the oxidative stress and DNA damage caused by arsenic. nih.gov Arsenic can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govnih.gov This shift in balance leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. nih.govnih.gov Cytoplasmic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. nih.govspandidos-publications.com

Extrinsic Pathway: Some studies suggest that arsenic can also activate the extrinsic pathway, which involves the activation of death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. nih.govspandidos-publications.com

Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3. nih.govmdpi.comnih.govspandidos-publications.com Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govspandidos-publications.com

Cell Cycle Modulation:

In addition to inducing apoptosis, this compound can also affect the progression of the cell cycle. nih.gov It has been shown to cause cell cycle arrest at different checkpoints, depending on the cell line and the concentration of arsenic used. nih.gov Commonly observed effects include arrest at the G1 or G2/M phases of the cell cycle. nih.govspandidos-publications.com This arrest can prevent damaged cells from proliferating and may be a necessary step for the subsequent activation of apoptotic pathways. spandidos-publications.com The modulation of cell cycle-related proteins is a key aspect of this effect.

Role of Mitogen-Activated Protein Kinases (MAPKs):

The MAPK signaling pathways, including JNK, ERK1/2, and p38, are also implicated in the cellular response to this compound. spandidos-publications.com The activation of these pathways can regulate cell proliferation, differentiation, and apoptosis. spandidos-publications.com For instance, the activation of the p38 MAPK and JNK pathways is often associated with the induction of apoptosis in response to arsenic treatment. mdpi.comspandidos-publications.com

| Molecule/Pathway | Role in Arsenic-Induced Apoptosis and Cell Cycle Modulation |

| Caspase-3 | A key executioner caspase activated by both intrinsic and extrinsic pathways, leading to apoptosis. nih.govmdpi.comnih.govspandidos-publications.com |

| Caspase-8 | An initiator caspase associated with the extrinsic (death receptor) apoptotic pathway. nih.govspandidos-publications.com |

| Caspase-9 | An initiator caspase associated with the intrinsic (mitochondrial) apoptotic pathway. nih.govspandidos-publications.com |

| Bcl-2 Family Proteins (Bax, Bcl-2) | Regulate mitochondrial membrane permeability; arsenic increases pro-apoptotic Bax and decreases anti-apoptotic Bcl-2. nih.govnih.gov |

| Cytochrome c | Released from mitochondria, it triggers the activation of caspase-9. nih.govnih.gov |

| MAPK Pathways (JNK, p38) | Signaling pathways activated by arsenic that can promote apoptosis. mdpi.comspandidos-publications.com |

| Cell Cycle Checkpoints (G1, G2/M) | Points in the cell cycle where arsenic can induce arrest, preventing cell proliferation. nih.govspandidos-publications.com |

Computational and Theoretical Chemistry of Arsenous Acid

Quantum Chemical Studies on Arsenous Acid Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of the this compound molecule. These calculations provide a detailed picture of its electronic structure and vibrational characteristics.

| Property | Description |

| Molecular Formula | H₃AsO₃ or As(OH)₃ |

| Central Atom | Arsenic (As) |

| Hybridization of As | sp³ |

| Molecular Geometry | Trigonal pyramidal |

| Electron Pairs around As | 4 (3 bonding, 1 lone pair) |

| Bonding | Polar covalent As-O bonds |

Vibrational Spectroscopy Predictions

Computational methods can predict the vibrational spectra (e.g., infrared and Raman spectra) of molecules. These predictions are valuable for interpreting experimental spectroscopic data and for identifying the presence of specific vibrational modes. For this compound, theoretical calculations can elucidate the stretching and bending frequencies associated with the As-O and O-H bonds.

A study combining experimental measurements and ab initio molecular dynamics found that vibrational analysis of microsolvated As(III) species can reveal features of Eigen and Zundel ions, which is in good agreement with experimental data in aqueous solutions. rsc.org Another computational study focusing on the adsorption of this compound on ferrihydrite presented vibrational frequency assignments for the As-O and O-H stretching modes of the adsorbed species. researchgate.net

Density Functional Theory (DFT) Applications to this compound Reactivity and Adsorption

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective in studying the reactivity of molecules and their adsorption onto surfaces.

DFT calculations have been extensively used to study the adsorption of this compound on various mineral surfaces, which is a critical process in controlling its mobility in the environment. For instance, periodic DFT calculations have been used to predict the relative energies, geometries, and properties of this compound adsorbed on the (110) surface of ferrihydrite. researchgate.net These studies have shown that bidentate binuclear corner-sharing complexes are energetically favored over monodentate mononuclear complexes. researchgate.net The inclusion of explicit water molecules in the calculations was found to increase the stability of the adsorbed this compound on the ferrihydrite surface. researchgate.net The adsorption process involves hybridization between the surface Fe-d states and the O and As p-states of the this compound. researchgate.net

DFT has also been employed to explore the reaction mechanisms of this compound. A study on the oxidation of As(III) in the presence of Fe(II) and O₂ used DFT to investigate the role of reactive oxygen species. acs.org The calculations revealed the reaction pathways and activation barriers for the oxidation of As(III) by species such as singlet oxygen (¹O₂) and the hydroperoxyl radical (·O₂H). acs.org For example, the reaction of As(III) with ¹O₂ proceeds through the formation of an AsO₅H₃ intermediate with a calculated activation barrier of 1.51 kcal/mol. acs.org

Thermodynamic and Kinetic Modeling of this compound Reactions

Thermodynamic and kinetic modeling are essential for predicting the behavior of this compound in various environmental and biological systems. These models rely on accurate thermodynamic data, such as Gibbs free energies of formation and reaction enthalpies, as well as kinetic parameters like rate constants and activation energies.

A comprehensive review of thermodynamic properties for arsenic minerals and aqueous species provides crucial data for such modeling. researchgate.net For aqueous H₃AsO₃, the Gibbs free energy of formation is reported to be -639.85 ± 0.5 kJ mol⁻¹. researchgate.net The heat of oxidation of this compound by elemental bromine has been measured to be -238.15 ± 0.15 kJ mol⁻¹. researchgate.net The pKa for the first dissociation of this compound is approximately 9.2, indicating it is a weak acid. wikipedia.org

Kinetic studies on the reactions of this compound are also important. For example, the rate of the reaction between arsenious acid and iodine in an acidic solution has been investigated. researchgate.net More recent computational studies using DFT have calculated the activation energies for various reactions, such as the oxidation of As(III). acs.org These computational approaches provide valuable kinetic data that can be used in larger-scale models.

| Thermodynamic/Kinetic Parameter | Value/Description | Source |

| Gibbs Free Energy of Formation (H₃AsO₃, aq) | -639.85 ± 0.5 kJ mol⁻¹ | researchgate.net |

| Enthalpy of Oxidation by Bromine | -238.15 ± 0.15 kJ mol⁻¹ | researchgate.net |

| First pKa | ~9.2 | wikipedia.org |

| Activation Energy for Reaction with ¹O₂ | 1.51 kcal/mol (gas phase) | acs.org |

Computational Approaches to Arsenic Speciation Prediction

Predicting the chemical form, or speciation, of arsenic in the environment is crucial for assessing its toxicity and mobility. Computational models are increasingly being used for this purpose.

Geochemical speciation modeling software, such as PHREEQC, Geochemist's Workbench (GWB), and TOUGHREACT, are used to calculate the distribution of chemical species in aqueous solutions, including those of arsenic. researchgate.net These programs use thermodynamic databases to predict the equilibrium speciation of arsenic under different geochemical conditions (e.g., pH, redox potential, temperature, and presence of other ions). researchgate.net A comparative study of these software packages showed very similar results for arsenic speciation in low-temperature systems. researchgate.net These models can predict the predominance of different arsenic species, such as H₃AsO₃, H₂AsO₃⁻, and HAsO₃²⁻, as a function of pH.

Industrial and Material Science Applications of Arsenous Acid Non Clinical

Role in Semiconductor Manufacturing Processes

Arsenic and its compounds are critical in the semiconductor industry, primarily as dopants to modify the electrical conductivity of semiconductor materials like silicon and gallium arsenide (GaAs). Arsenic, a Group V element, is used to introduce n-type conductivity into silicon by providing extra valence electrons. Its diffusion coefficient is lower than that of phosphorus, allowing for more controlled junction formation, making it a preferred dopant for certain advanced applications such as Very Large Scale Integration (VLSI) circuits halbleiter.orgoeko.infowikipedia.orgresearchgate.net.

Gallium arsenide (GaAs) is a compound semiconductor material fundamental to many electronic and optoelectronic devices, including high-frequency integrated circuits, power amplifiers, radar technology, and LEDs oeko.infowilliam-rowland.cawikipedia.org. The synthesis of GaAs often involves arsenic in various forms, including arsenic vapors or precursor compounds like Arsenic (III)-chloride, which is used in Metal-Organic Chemical Vapor Deposition (MOCVD) processes william-rowland.cawikipedia.org. Historically, arsenous acid (H₃AsO₃) has also been employed as a scavenger in electrochemical microfabrication processes for n-GaAs researchgate.net, and in the treatment of wastewater generated during semiconductor fabrication hnu.edu.cngoogle.com.

| Semiconductor Application | Arsenic Species/Compound | Role | Key Properties/Context |

| Silicon Doping | Arsenic (elemental/compounds) | N-type dopant | Controlled diffusion, suitable for VLSI circuits, higher concentration achievable |

| Gallium Arsenide (GaAs) | Arsenic (elemental/vapors) | Constituent element for semiconductor material | Basis for high-frequency ICs, LEDs, lasers, radar technology |

| GaAs Precursor Synthesis | Arsenic (III)-chloride | Precursor in MOCVD processes | Used to produce organic compounds for semiconductor synthesis |

| Microfabrication (n-GaAs) | This compound (H₃AsO₃) | Scavenger in electrochemical microfabrication | Historically used, being replaced by less toxic alternatives |

| Semiconductor Wastewater | This compound (H₃AsO₃) | Component in electrocoagulation treatment | Used in treating wastewater from fabrication processes |

| Glass Application | Arsenic Compound Used | Function | Typical Concentration (in batch) |

| Optical Glass | Arsenic Trioxide (As₂O₃), Arsenic Acid (H₃AsO₄) | Fining agent, Decolouring agent | ~0.3-1.5 wt% |

| Electronic Component Glass | Arsenic Trioxide (As₂O₃), Arsenic Acid (H₃AsO₄) | Fining agent, Refining agent | ~0.3-1.5 wt% |

| General Glass Manufacturing | This compound (H₃AsO₃), Arsenic Trioxide (As₂O₃) | Fining agent, Decolouring agent, Refining agent | ~0.3-1.5 wt% |

Catalytic Properties and Applications